2-Bromo-4-(chloromethyl)benzo[d]oxazole
Description
Strategic Significance of Benzoxazole (B165842) Derivatives in Modern Organic Synthesis and Research
Benzoxazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a "privileged scaffold" in the realms of organic synthesis and medicinal chemistry. bldpharm.comglobalresearchonline.net This designation stems from the ability of the benzoxazole core to interact with a wide range of biological targets, making its derivatives valuable for drug discovery. globalresearchonline.netrrbdavc.org The structural rigidity and planar nature of the benzoxazole system provide a well-defined three-dimensional orientation for appended functional groups, facilitating targeted molecular design.
In synthetic organic chemistry, the benzoxazole moiety is not only a target but also a versatile starting material for more complex molecular architectures. rrbdavc.org The development of novel synthetic methodologies for constructing and functionalizing the benzoxazole ring is an active area of research, with numerous strategies reported, including the condensation of o-aminophenols with various electrophilic partners like carboxylic acids or aldehydes. nih.govresearchgate.net The continuous evolution of these synthetic routes, including green chemistry approaches, underscores the sustained importance of this heterocyclic system. nih.gov
The Contextual Importance of Halogenated and Substituted Benzoxazole Scaffolds
The introduction of halogen atoms and other substituents onto the benzoxazole framework is a critical strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the incorporation of a bromine atom can enhance biological activity and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions. ijpbs.com
Studies have shown that the position and nature of substituents on the benzoxazole ring play a crucial role in determining their biological effects. organic-chemistry.org For example, substitutions at the C2 and C5 positions have been identified as particularly important for certain biological activities. organic-chemistry.org The strategic placement of functional groups, such as a chloromethyl group, introduces a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of other functional moieties. rrbdavc.org This "functional group tolerance" is a key consideration in the design of complex synthetic pathways and the creation of libraries of diverse compounds for screening purposes. oatext.com
Research Rationale for 2-Bromo-4-(chloromethyl)benzo[d]oxazole in Contemporary Chemical Science
The specific compound, 2-Bromo-4-(chloromethyl)benzo[d]oxazole, is a prime example of a polyfunctional building block designed for advanced chemical synthesis. Its research rationale is rooted in the strategic combination of three distinct reactive components within a single molecule: the benzoxazole core, a bromo substituent, and a chloromethyl group. This trifecta of functionality makes it a highly versatile intermediate for the synthesis of complex, multi-substituted benzoxazole derivatives.
The presence of the bromo group at the 2-position allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The chloromethyl group at the 4-position is a potent electrophilic site, susceptible to nucleophilic attack by a wide variety of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). rrbdavc.org This facilitates the attachment of diverse side chains, which can be tailored to probe structure-activity relationships or to construct more intricate molecular architectures.
The benzoxazole scaffold itself provides a stable, aromatic core that is known to be a key pharmacophore in many biologically active compounds. rrbdavc.org Therefore, 2-Bromo-4-(chloromethyl)benzo[d]oxazole is not just a chemical intermediate but a tool for the systematic and efficient construction of novel benzoxazole-based compounds with potential applications in medicinal chemistry and materials science.
Data Tables
Table 1: Chemical Identifiers for 2-Bromo-4-(chloromethyl)benzo[d]oxazole
| Identifier | Value | Source |
| Chemical Name | 2-Bromo-4-(chloromethyl)benzo[d]oxazole | N/A |
| CAS Number | 1805082-66-9 | bldpharm.com |
| Molecular Formula | C₈H₅BrClNO | N/A |
Table 2: Reactivity Profile of 2-Bromo-4-(chloromethyl)benzo[d]oxazole
| Functional Group | Position | Potential Reactions |
| Bromo Group | 2 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira), Nucleophilic Aromatic Substitution. |
| Chloromethyl Group | 4 | Nucleophilic Substitution (with amines, alcohols, thiols, cyanides, etc.), Williamson Ether Synthesis, Grignard Reagent Formation (after metal-halogen exchange). |
| Benzoxazole Ring | - | Ring-opening reactions under harsh conditions, Electrophilic Aromatic Substitution (less favored due to existing substituents). |
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4H2 |
InChI Key |
ZBCIKCVRIOBAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)CCl |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 2 Bromo 4 Chloromethyl Benzo D Oxazole
Chemical Reactivity of the C2-Bromine Substituent
The bromine atom at the C2 position of the benzoxazole (B165842) ring is a key handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions catalyzed by transition metals. Its reactivity is also explored in the context of nucleophilic substitution and the generation of organometallic intermediates.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation
The C2-bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The Suzuki-Miyaura and Sonogashira couplings are prominent examples used to form new carbon-carbon bonds at this position.
Suzuki-Miyaura Coupling: This reaction creates a new C-C single bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyonedalabs.com For heterocyclic halides like 2-bromobenzoxazoles, specific conditions are employed to achieve high yields. While direct studies on 2-Bromo-4-(chloromethyl)benzo[d]oxazole are not prevalent, conditions used for similar substrates, such as other bromo-substituted nitrogen-rich heterocycles, provide a reliable guide. nih.gov Typical conditions involve a palladium catalyst, a phosphine ligand, a base, and a solvent system. nih.govnih.gov
Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| P2 (2.0–3.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | nih.gov |
| P1 (6–7) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Varies | nih.gov |
| Pd₂(dba)₃ (5) | None | K₂CO₃ | Toluene | Reflux | Varies | mdpi.com |
| CataCXium A | None | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | up to 95 | nih.gov |
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C2-bromobenzoxazole and a terminal alkyne. organic-chemistry.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgwikipedia.org The palladium catalyst activates the aryl bromide through oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step of the palladium catalytic cycle. libretexts.orgwikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. acs.org
Interactive Data Table: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF or DMF | Room Temp - 50°C | organic-chemistry.orgwikipedia.org |
| Pd(PPh₃)₄ | CuI | Diethylamine | Diethylamine | Room Temperature | wikipedia.org |
| PdCl₂(PPh₃)₂ | None (TBAF used) | TBAF | Solvent-free | 80°C | acs.org |
| (PPh₃)₂CuBH₄ | None | DBU | DMF | 120°C | nih.gov |
Nucleophilic Displacement and Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) of the C2-bromine atom is generally challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org While the benzoxazole moiety is an electron-deficient system, it may not provide sufficient activation for the reaction to proceed with common nucleophiles under mild conditions. libretexts.orgnih.gov For a successful SNAr reaction, a strong nucleophile is necessary, and the reaction proceeds via an addition-elimination mechanism. libretexts.orglibretexts.org
The feasibility of this pathway for 2-Bromo-4-(chloromethyl)benzo[d]oxazole would depend heavily on the nucleophile's strength and the reaction conditions. Without strong activating groups on the benzene (B151609) ring portion, this transformation remains less common than cross-coupling reactions.
Organometallic Intermediates and their Derivatization Potential
The C2-bromine can be converted into an organometallic species, which can then be derivatized by reacting with various electrophiles.
Grignard Reagents: Formation of a Grignard reagent via the reaction of the C2-bromo group with magnesium metal is a potential pathway. mnstate.edugmu.edu However, this approach is complicated by the presence of the C4-chloromethyl group. Grignard reagents are highly basic and nucleophilic and would likely react intramolecularly or intermolecularly with the electrophilic chloromethyl moiety. mnstate.edu To circumvent this, low-temperature methods using highly activated magnesium (Rieke magnesium) might offer a route to the functionalized Grignard reagent, which could be trapped in situ with an electrophile. cmu.eduuni-muenchen.de
Organozinc Reagents: A more compatible alternative involves the formation of an organozinc reagent. Benzylic zinc chlorides can be prepared from benzylic chlorides in the presence of zinc dust and lithium chloride. acs.org These reagents are known to be more tolerant of other functional groups compared to their Grignard counterparts. acs.org By analogy, conversion of the C2-bromo group to a zinc or other less reactive organometallic species could allow for subsequent reactions with electrophiles while preserving the chloromethyl group.
Chemical Reactivity of the C4-Chloromethyl Moiety
The chloromethyl group at the C4 position is a benzylic halide, a class of compounds known for its enhanced reactivity in nucleophilic substitution reactions due to the stabilization of the carbocation intermediate (in an SN1 pathway) or the transition state (in an SN2 pathway) by the adjacent aromatic ring.
Nucleophilic Substitution Reactions of the Chloromethyl Group
The C4-chloromethyl group is an excellent electrophilic site for reactions with a wide array of nucleophiles. This allows for the introduction of diverse functionalities through SN1 or SN2 mechanisms.
Common nucleophiles that can displace the chloride ion include:
Amines: Primary and secondary amines react readily to form the corresponding substituted benzylamines. libretexts.org To avoid over-alkylation when using primary amines, methods like the Gabriel synthesis, which utilizes a phthalimide anion as an ammonia surrogate, can be employed. libretexts.org
Alcohols/Alkoxides: Reaction with alcohols or alkoxides yields benzyl ethers.
Thiols/Thiolates: Thiol or thiolate nucleophiles can be used to synthesize benzyl thioethers.
Cyanide: The cyanide ion is an effective nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide: Sodium azide can be used to form a benzylic azide, a versatile intermediate that can be reduced to a primary amine or used in click chemistry reactions.
Conversion to Other Functionalities (e.g., carbonyls, alcohols, amines)
The chloromethyl group serves as a precursor for various other important functional groups, significantly expanding the synthetic utility of the parent molecule.
Conversion to Alcohols: The benzylic chloride can be hydrolyzed to the corresponding benzyl alcohol, typically under aqueous basic conditions or via an SN1 reaction in water. The resulting alcohol can be further oxidized to an aldehyde or carboxylic acid.
Conversion to Carbonyls (Aldehydes): Several methods exist for the oxidation of benzylic halides to aldehydes. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like triethylamine, is a common choice. Another classic method is the Sommelet reaction, which involves reacting the benzyl halide with hexamine followed by hydrolysis.
Conversion to Amines: As mentioned, direct reaction with ammonia can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to over-alkylation. libretexts.org Controlled synthesis of the primary amine is better achieved through indirect methods. The Gabriel synthesis provides a clean route to the primary amine. libretexts.org Alternatively, displacement with sodium azide followed by reduction (e.g., with H₂/Pd, or LiAlH₄) affords the primary amine.
Chemoselectivity and Regiocontrol in Dual Functionalization
The presence of both a C-Br bond at the 2-position of the oxazole (B20620) ring and a C-Cl bond in the chloromethyl group at the 4-position of the benzene ring presents opportunities for chemoselective reactions. The ability to control which site reacts is crucial for the strategic synthesis of complex molecules.
The difference in bond dissociation energies and the electronic environment of the C(sp²)-Br and C(sp³)-Cl bonds are the primary factors governing their differential reactivity. Generally, the C-Br bond on an aromatic ring is more susceptible to oxidative addition with transition metal catalysts, such as palladium, compared to a benzylic C-Cl bond. This difference in reactivity allows for selective functionalization at the 2-position.
In a study on a related system, 2-bromo-4-chlorophenyl-2-bromobutanoate, it was observed that the aryl bromide group selectively undergoes Suzuki cross-coupling reactions in the presence of a palladium catalyst, while the chloro group remains intact. The greater difficulty in activating the C-Cl bond for oxidative addition to Pd(0) is attributed to its higher bond strength compared to the C-Br bond nih.govmdpi.com. This principle can be extended to 2-Bromo-4-(chloromethyl)benzo[d]oxazole, where the 2-bromo substituent would be expected to react preferentially in palladium-catalyzed cross-coupling reactions.
Conversely, the chloromethyl group is more susceptible to nucleophilic substitution reactions (SN2) compared to the aryl bromide. Strong nucleophiles can displace the chloride ion, allowing for the introduction of a wide range of functional groups at the 4-position.
Table 1: Comparison of Reactivity at the Two Halogenated Sites
| Position | Functional Group | Bond Type | Expected Primary Reactivity |
| 2 | Bromo | C(sp²)-Br | Palladium-catalyzed cross-coupling |
| 4 | Chloromethyl | C(sp³)-Cl | Nucleophilic substitution (SN2) |
The choice of catalyst and reagents is paramount in controlling the chemoselectivity of reactions involving 2-Bromo-4-(chloromethyl)benzo[d]oxazole.
For selective functionalization at the 2-position, palladium catalysts are commonly employed. For instance, in a regioselective Pd(0)-catalyzed cross-coupling of 2,4-dibromothiazole, various nucleophiles were successfully introduced at the 2-position nih.gov. A similar strategy could be applied to 2-Bromo-4-(chloromethyl)benzo[d]oxazole to achieve selective arylation, alkylation, or alkynylation at the C2 position.
Conversely, to target the chloromethyl group, conditions favoring nucleophilic substitution are employed. The use of a strong nucleophile in a suitable polar aprotic solvent would facilitate the displacement of the chloride. The choice of the nucleophile dictates the nature of the substituent introduced.
Table 2: Catalyst and Reagent-Controlled Selective Reactions
| Target Site | Reaction Type | Catalyst/Reagent | Potential Product |
| 2-position (C-Br) | Suzuki Coupling | Pd(PPh₃)₄, base | 2-Aryl-4-(chloromethyl)benzo[d]oxazole |
| 2-position (C-Br) | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, base | 2-Alkynyl-4-(chloromethyl)benzo[d]oxazole |
| 4-position (-CH₂Cl) | Nucleophilic Substitution | NaCN | 2-Bromo-4-(cyanomethyl)benzo[d]oxazole |
| 4-position (-CH₂Cl) | Nucleophilic Substitution | NaN₃ | 4-(Azidomethyl)-2-bromobenzo[d]oxazole |
Other Advanced Reaction Pathways and Derivatization Strategies
Beyond selective functionalization of the existing halogenated sites, advanced synthetic methodologies can be employed to further derivatize the 2-Bromo-4-(chloromethyl)benzo[d]oxazole scaffold.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of new C-C and C-heteroatom bonds. For benzoxazole derivatives, C-H activation can be directed to various positions on the benzene ring. While direct C-H activation on 2-Bromo-4-(chloromethyl)benzo[d]oxazole has not been specifically reported, studies on related benzoxazole systems provide insights into potential pathways.
Transition metal-catalyzed C-H activation, often directed by a coordinating group, can be utilized to functionalize the fused benzene ring. For instance, the synthesis of remotely functionalized 2-aryl benzoxazoles has been achieved through palladium-catalyzed C-H activation, targeting the C4, C5, and C7 positions nitrkl.ac.in. The nitrogen atom of the benzoxazole ring can act as a directing group, facilitating ortho-C-H activation nitrkl.ac.in. In the case of 2-Bromo-4-(chloromethyl)benzo[d]oxazole, this could potentially lead to functionalization at the C7 position.
The reactive sites on 2-Bromo-4-(chloromethyl)benzo[d]oxazole can serve as handles for constructing more complex polycyclic systems through rearrangement and cyclization reactions.
Intramolecular cyclization can be envisioned by first introducing a nucleophilic group that can subsequently react with one of the electrophilic centers. For example, conversion of the chloromethyl group to a nucleophile, followed by an intramolecular reaction with the C2-bromo position, could lead to the formation of a new ring system.
While specific rearrangement reactions involving this compound are not documented, general rearrangement pathways known for related heterocyclic systems could potentially be induced under specific conditions, such as thermal or photochemical activation, or through the use of strong acids or bases. For example, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong aqueous acid wiley-vch.de. While not directly applicable, it illustrates the types of skeletal rearrangements that can occur in related aromatic systems.
Computational and Theoretical Investigations of 2 Bromo 4 Chloromethyl Benzo D Oxazole
Electronic Structure Analysis and Molecular Descriptors
The analysis of the electronic structure and the calculation of molecular descriptors are fundamental to predicting the chemical behavior of 2-Bromo-4-(chloromethyl)benzo[d]oxazole. These computational approaches reveal the distribution of electrons, the energies of molecular orbitals, and the reactive sites within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.netscirp.org By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to its lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net This optimization confirms the stability of the molecular structure. For 2-Bromo-4-(chloromethyl)benzo[d]oxazole, the resulting optimized structure would detail the precise spatial arrangement of its constituent atoms, forming the basis for further property calculations.
Table 1: Predicted Geometrical Parameters for 2-Bromo-4-(chloromethyl)benzo[d]oxazole based on DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.89 Å |
| C-Cl Bond Length | ~1.78 Å |
| C-O (oxazole ring) Bond Length | ~1.37 Å |
| C-N (oxazole ring) Bond Length | ~1.38 Å |
| O-C-N Bond Angle | ~115° |
| C-C-Br Bond Angle | ~120° |
Note: The values are estimates based on typical DFT calculations for similar halogenated heterocyclic compounds.
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and indicates that charge transfer can easily occur within the molecule. scirp.orgnih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of global reactivity descriptors.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.75 to 4.75 |
| Electrophilicity Index | ω | χ² / (2η) | ~2.5 to ~3.5 |
Note: Values are typical ranges observed for related aromatic heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. nih.gov The map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack. nih.govresearchgate.net In 2-Bromo-4-(chloromethyl)benzo[d]oxazole, the MEP map would likely show negative potential localized around the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring, while the hydrogen atoms and the chloromethyl group would exhibit areas of positive potential.
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in exploring the dynamics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Theoretical calculations can map out the entire potential energy surface of a reaction involving 2-Bromo-4-(chloromethyl)benzo[d]oxazole. This allows for the identification of intermediates and, crucially, the transition states that connect reactants to products. By calculating the energy of these transition states, the activation energy for a given reaction step can be determined, offering a quantitative measure of the reaction's feasibility. Such studies are vital for understanding synthetic pathways, such as nucleophilic substitution at the chloromethyl group or reactions involving the benzoxazole (B165842) core. nih.gov
The surrounding environment, particularly the solvent, can significantly influence reaction outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the stability of reactants, intermediates, and transition states. This modeling helps predict how reaction rates and mechanisms might change in different solvent environments. Furthermore, the role of catalysts can be investigated by including the catalytic species in the quantum chemical calculations. This approach can elucidate how a catalyst lowers the activation energy of a reaction by providing an alternative, lower-energy pathway, offering valuable information for optimizing reaction conditions. nih.gov
Conformational Space Exploration and Stability Analysis
The conformational flexibility of 2-Bromo-4-(chloromethyl)benzo[d]oxazole primarily revolves around the rotation of the chloromethyl group at the 4-position of the benzoxazole ring. Theoretical calculations are employed to explore the potential energy surface associated with this rotation and to identify the most stable conformers.
A comprehensive exploration of the conformational space is typically initiated by systematically rotating the dihedral angle defined by the atoms of the C3a-C4-C(H2)-Cl linkage. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are instrumental in optimizing the geometry of each conformer and calculating its corresponding energy. researchgate.netmdpi.com This analysis allows for the identification of energy minima, which correspond to stable conformations, and transition states that represent the energy barriers between them.
The relative stability of the identified conformers is determined by their calculated energies. The conformer with the lowest energy is designated as the global minimum and represents the most stable and, therefore, the most probable orientation of the chloromethyl group under equilibrium conditions. The energy differences between various conformers provide insights into the flexibility of the molecule and the energetic cost associated with conformational changes.
Table 1: Theoretical Relative Energies of 2-Bromo-4-(chloromethyl)benzo[d]oxazole Conformers
| Conformer | Dihedral Angle (C3a-C4-C-Cl) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0 | 0.00 | 75.8 |
| B | 60 | 1.25 | 10.2 |
| C | 120 | 2.50 | 1.4 |
| D | 180 | 0.85 | 12.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected outcomes of a conformational analysis. The actual values would be determined by rigorous computational calculations.
The results of such an analysis would likely indicate that the planar conformer, where the C-Cl bond is eclipsed with the C3a-C4 bond, is the most stable due to favorable electronic interactions and minimal steric hindrance. The stability of different conformers is a critical factor that can influence the molecule's crystal packing, its interaction with biological targets, and its reactivity in chemical transformations.
Advanced Computational Methodologies for Predicting Reactivity and Selectivity
Advanced computational methodologies provide powerful tools for predicting the reactivity and selectivity of 2-Bromo-4-(chloromethyl)benzo[d]oxazole. These methods delve into the electronic structure of the molecule to identify sites that are susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic strategies and explaining observed reaction outcomes.
Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between computational cost and accuracy. researchgate.net Key aspects of reactivity are elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For 2-Bromo-4-(chloromethyl)benzo[d]oxazole, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO is likely to be distributed over the brominated carbon of the oxazole ring and the chloromethyl group, indicating these as potential sites for nucleophilic attack.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. mdpi.com Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this specific molecule, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and positive potential around the hydrogen atoms and, significantly, the carbon atom of the chloromethyl group, highlighting its susceptibility to nucleophilic substitution.
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Local reactivity is often assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Theoretical Quantum Chemical Descriptors for 2-Bromo-4-(chloromethyl)benzo[d]oxazole
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.62 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Electrophilicity Index (ω) | 2.90 |
Note: The data in this table are hypothetical and serve as an example of the types of descriptors obtained from DFT calculations. The actual values would be specific to the computational method and basis set employed.
The integration of these advanced computational methodologies provides a detailed and predictive understanding of the chemical behavior of 2-Bromo-4-(chloromethyl)benzo[d]oxazole. This knowledge is invaluable for designing new synthetic routes, predicting the outcomes of reactions, and developing novel applications for this versatile chemical compound.
Conclusion and Future Research Directions
Summary of Current Understanding
While specific experimental data on 2-Bromo-4-(chloromethyl)benzo[d]oxazole is scarce in publicly accessible literature, its chemical behavior can be largely inferred from the well-established chemistry of its constituent parts. The benzoxazole (B165842) core is a privileged heterocyclic motif known for its thermal stability and broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgresearchgate.net
The reactivity of this specific derivative is dictated by two key functional groups:
The 2-bromo substituent: The bromine atom at the C2 position of the benzoxazole ring is susceptible to various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, or vinyl groups, enabling the synthesis of diverse libraries of 2-substituted benzoxazoles. The reactivity of similar 2-halobenzoxazoles in reactions like Suzuki, Stille, and Heck couplings is well-documented.
The 4-chloromethyl group: This benzylic chloride is a reactive electrophilic site, prone to nucleophilic substitution reactions (SN2). This allows for the facile introduction of various nucleophiles containing oxygen, nitrogen, or sulfur, providing a straightforward method to append different functional moieties to the benzene (B151609) ring portion of the scaffold.
The presence of these two distinct reactive handles on a single, rigid heterocyclic core makes 2-Bromo-4-(chloromethyl)benzo[d]oxazole a highly valuable, yet underutilized, synthetic intermediate.
Unexplored Synthetic Avenues
The majority of synthetic routes to benzoxazoles involve the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde. nih.govnih.gov Future work should focus on developing a regioselective and high-yielding synthesis of 2-Bromo-4-(chloromethyl)benzo[d]oxazole itself, likely starting from a suitably substituted 2-aminophenol.
Furthermore, modern synthetic methodologies could be applied to overcome the limitations of traditional approaches, which often require harsh conditions. nih.gov Some promising avenues include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzoxazole derivatives, often leading to higher yields and cleaner reactions. Developing a microwave-assisted protocol for the synthesis of this compound and its subsequent derivatization could significantly improve efficiency.
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scale-up. This would be particularly beneficial for managing potentially exothermic nucleophilic substitution reactions at the chloromethyl position.
Green Catalysis: The use of environmentally benign catalysts, such as nanocatalysts or solid-supported reagents, for both the core synthesis and subsequent functionalization would align with the principles of sustainable chemistry. nih.govorganic-chemistry.org
A systematic exploration of these modern synthetic methods could unlock the full potential of this versatile building block.
Potential for Novel Reaction Discovery
The unique bifunctionality of 2-Bromo-4-(chloromethyl)benzo[d]oxazole opens up exciting possibilities for the discovery of novel reactions and the development of complex molecular architectures. The differential reactivity of the aryl-bromide versus the benzyl-chloride can be exploited for selective, sequential functionalization.
| Reactive Site | Potential Reactions | Potential Reagents/Catalysts |
| 2-Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | Palladium or Copper catalysts, Organoborons, Organostannanes, Alkynes, Amines |
| 4-Chloromethyl | Nucleophilic Substitution (SN2) | Alcohols, Phenols, Thiols, Amines, Cyanides, Azides |
This differential reactivity allows for a modular approach to synthesis. For instance, one could first perform a palladium-catalyzed cross-coupling reaction at the 2-position, followed by a nucleophilic substitution at the 4-chloromethyl group. This would enable the creation of highly functionalized benzoxazole derivatives with precise control over the substitution pattern.
Furthermore, the potential for intramolecular reactions, where a nucleophile attached via the chloromethyl group reacts with the 2-position (perhaps after a metal-halogen exchange), could lead to the formation of novel fused heterocyclic systems. Investigating such tandem or domino reactions could be a fruitful area of research.
Emerging Computational Approaches and Methodological Refinements
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding synthetic efforts and accelerating the discovery process. For a relatively unexplored molecule like 2-Bromo-4-(chloromethyl)benzo[d]oxazole, computational studies would be invaluable.
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). researchgate.netmdpi.com It can also be used to calculate reactivity descriptors, such as frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, to predict the most likely sites for electrophilic and nucleophilic attack. This would provide a theoretical basis for the expected differential reactivity of the two halogenated sites.
Molecular Docking and QSAR: For applications in medicinal chemistry, computational methods are indispensable. If novel derivatives are synthesized, molecular docking studies can predict their binding affinity to various biological targets, such as enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build models that correlate the structural features of the synthesized compounds with their biological activity, guiding the design of more potent analogues.
Reaction Mechanism Studies: Computational chemistry can be used to model the reaction pathways for the synthesis and derivatization of 2-Bromo-4-(chloromethyl)benzo[d]oxazole. acs.org This can help in understanding the reaction mechanisms, identifying key intermediates and transition states, and optimizing reaction conditions for higher yields and selectivity.
By integrating these emerging computational approaches with synthetic exploration, the full potential of 2-Bromo-4-(chloromethyl)benzo[d]oxazole as a scaffold for the development of new functional molecules can be realized more efficiently.
Q & A
Q. How can researchers address discrepancies in reported biological activities of derivatives?
- Strategies :
- Replicate assays under standardized conditions (e.g., 10% FBS, 37°C).
- Use SAR studies: Correlate logP values (from HPLC) with cytotoxicity (e.g., logP > 3 reduces aqueous solubility, lowering efficacy) .
- Perform metabolomics (LC-MS) to identify degradation products interfering with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
